L-2-Cyanophenylalanine: A Technical Guide for Advanced Research and Drug Development
L-2-Cyanophenylalanine: A Technical Guide for Advanced Research and Drug Development
Abstract
L-2-Cyanophenylalanine (o-Cyano-L-phenylalanine) is a non-proteinogenic amino acid that has emerged as a versatile building block in medicinal chemistry and a sophisticated probe in biochemical and biophysical research. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring, imparts distinct chemical properties that enable novel applications in peptide design, enzyme inhibition, and materials science. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of L-2-Cyanophenylalanine. It further details its critical applications, offering researchers and drug development professionals a comprehensive technical resource to leverage this powerful molecule in their work.
Molecular Structure and Chemical Identity
L-2-Cyanophenylalanine, systematically named (2S)-2-amino-3-(2-cyanophenyl)propanoic acid, is an analog of the natural amino acid L-phenylalanine.[1] The defining feature is the substitution of a hydrogen atom with a nitrile (-C≡N) group at the ortho (position 2) of the phenyl ring. This modification maintains the core α-amino acid structure, including the chiral center at the α-carbon, which is essential for its incorporation into peptides using standard synthesis methodologies.[2][3]
The introduction of the cyano group significantly alters the electronic properties of the aromatic ring. The nitrile group is strongly electron-withdrawing, which influences the molecule's reactivity, polarity, and spectroscopic characteristics. Its linear, rigid geometry and defined dipole moment make it a unique tool for probing molecular environments.
Key Identifiers:
-
IUPAC Name: (2S)-2-amino-3-(2-cyanophenyl)propanoic acid[1]
-
Synonyms: o-Cyano-L-phenylalanine, L-Phe(2-CN)-OH, H-Phe(2-CN)-OH[2]
-
InChIKey: OCDHPLVCNWBKJN-VIFPVBQESA-N[1]
-
SMILES: NC(O)=O
Physicochemical and Spectroscopic Properties
The unique properties of L-2-Cyanophenylalanine stem directly from its structure. The presence of the amino group, the carboxylic acid, and the aromatic nitrile group makes it a multifunctional molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of L-2-Cyanophenylalanine. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [2] |
| Purity | ≥95-98% (Assay) | [2][4] |
| Melting Point | 335 °C (decomposes) | [2] |
| Optical Rotation | [α]²⁵_D_ = +16 ± 1° (c=1 in H₂O) | [2] |
| Solubility | While specific data for the 2-cyano isomer is not widely published, the parent L-phenylalanine is soluble in water (approx. 28 g/L at 20°C) and sparingly soluble in alcohols like methanol and ethanol.[5][6][7][8] The addition of the polar nitrile group is expected to maintain or slightly enhance aqueous solubility compared to non-polar analogs. |
Spectroscopic Profile
The nitrile group serves as a powerful and unique spectroscopic reporter, particularly in infrared (IR) spectroscopy.
-
Infrared (IR) Spectroscopy: The most notable feature in the IR spectrum of L-2-Cyanophenylalanine is the C≡N stretching vibration. This band typically appears in the range of 2230-2240 cm⁻¹ .[9][10] The precise frequency, intensity, and bandwidth of this peak are exquisitely sensitive to the local microenvironment, including solvent polarity, hydrogen bonding, and local electric fields.[1][10] This sensitivity is the basis for its use as a vibrational probe in studies of protein dynamics and interactions. For instance, a shift to a higher frequency (a blueshift) is indicative of a more polar or hydrogen-bonding environment, such as exposure to water, while a shift to a lower frequency (a redshift) suggests a more hydrophobic, non-polar environment, like the interior of a protein.[1]
-
¹H NMR Spectroscopy (Expected): In a typical aqueous solvent (e.g., D₂O), the proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the cyanophenyl ring would appear in the downfield region (typically δ 7.2-7.8 ppm), with complex splitting patterns due to ortho, meta, and para coupling. The α-proton (α-H) would appear as a triplet or doublet of doublets around δ 4.0 ppm, while the two β-protons (β-H) would be diastereotopic and appear as distinct multiplets in the range of δ 3.0-3.5 ppm.
-
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would provide signals for all ten carbon atoms. Key expected chemical shifts include the carboxyl carbon (~175 ppm), the aromatic carbons (δ 110-140 ppm), the nitrile carbon (a sharp signal around δ 118-120 ppm), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).
Synthesis and Purification
The synthesis of enantiomerically pure L-2-Cyanophenylalanine is a critical process that enables its use in chiral applications like peptide synthesis. The primary strategies involve either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis that directly yields the desired L-enantiomer.
General Synthetic Approach: Asymmetric Malonic Ester Synthesis
A robust and common method for synthesizing α-amino acids is through the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. To ensure the correct stereochemistry, a chiral auxiliary or a stereoselective enzymatic step is employed. The following diagram and protocol outline a conceptual workflow based on established chemical principles.
Caption: Conceptual workflow for the synthesis of L-2-Cyanophenylalanine.
Step-by-Step Experimental Protocol (Exemplary)
This protocol describes a chemo-enzymatic approach for producing L-2-Cyanophenylalanine. Causality: This method is chosen for its high stereoselectivity. The initial chemical steps efficiently construct the racemic amino acid backbone, while the final enzymatic resolution step provides a highly reliable and clean method for isolating the desired L-enantiomer, which is often difficult to achieve with purely chemical asymmetric methods.
Part A: Synthesis of Racemic N-acetyl-2-cyanophenylalanine
-
Alkylation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl 2-acetamidomalonate (1.0 eq). Stir at room temperature for 30 minutes to form the enolate.
-
Add 2-cyanobenzyl bromide (1.05 eq) dropwise to the solution. The reaction is mildly exothermic.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the mixture with acetic acid and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-acetamido-2-(2-cyanobenzyl)malonate.
Part B: Hydrolysis and Decarboxylation
-
To the crude product from Part A, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours until the hydrolysis of both the esters and the amide is complete.
-
Cool the reaction mixture in an ice bath to precipitate the crude racemic 2-cyanophenylalanine hydrochloride. Filter and wash with cold water.
-
Re-acetylate the amino group by dissolving the crude product in a solution of sodium bicarbonate and adding acetic anhydride. This yields racemic N-acetyl-2-cyanophenylalanine, which can be purified by recrystallization.
Part C: Enzymatic Resolution
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) of the racemic N-acetyl-2-cyanophenylalanine from Part B.
-
Add a commercially available aminoacylase enzyme (e.g., from Aspergillus sp.). The enzyme will stereoselectively hydrolyze the acetyl group from the L-enantiomer only.
-
Incubate the mixture at a controlled temperature (typically 37 °C) for 24-48 hours.
-
Self-Validation: The progress of the resolution can be monitored by measuring the release of acetic acid or by chiral HPLC analysis.
-
Upon completion, acidify the solution slightly (to ~pH 5) with acetic acid. The unreacted D-N-acetyl-2-cyanophenylalanine has lower solubility at this pH and will precipitate, allowing for its removal by filtration.
-
The filtrate, now containing the desired L-2-Cyanophenylalanine, can be purified by ion-exchange chromatography to remove the enzyme and buffer salts, followed by crystallization from an ethanol/water mixture.
Key Applications in Research and Development
L-2-Cyanophenylalanine is not merely a structural variant of phenylalanine; its applications are driven by the specific properties of the ortho-cyano group. It serves as a crucial building block in pharmaceutical development and as a sophisticated probe in biochemical research.[2][3]
Peptide and Pharmaceutical Synthesis
The molecule serves as an invaluable building block for creating novel peptides and peptidomimetics.[2] Its side chain can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, influencing peptide conformation and stability.
-
Enzyme Inhibitor Design: The nitrile group is a known bioisostere for a carbonyl group and can act as a warhead in covalent inhibitors or as a strong coordinating group for metal ions in metalloenzymes. Its incorporation into peptide sequences allows for the design of highly specific enzyme inhibitors.[2]
-
Drug Development for Neurological Disorders: As an analog of phenylalanine, it can be incorporated into molecules designed to interact with pathways involving aromatic amino acids, including neurotransmitter systems.[2][3]
Biophysical Probes for Protein Studies
While the para-substituted isomer (p-Cyanophenylalanine) is more commonly cited for fluorescence studies, the underlying principles apply to the ortho isomer as well, particularly for vibrational spectroscopy.[9][11]
-
Infrared (IR) Probe: As detailed in the spectroscopy section, the C≡N stretch is a sensitive reporter of the local environment. By incorporating L-2-Cyanophenylalanine at specific sites within a protein (via solid-phase peptide synthesis or recombinant methods), researchers can monitor conformational changes, ligand binding events, or protein folding pathways with high temporal and spatial resolution.[9][11] The nitrile group provides a "window" in the IR spectrum that is free from interference from the much broader amide bands of the protein backbone.
-
Fluorescence Quenching: The cyano group can act as a fluorescence quencher for other fluorophores, such as tryptophan. Placing L-2-Cyanophenylalanine at a specific distance from a tryptophan residue allows for the study of protein conformational changes using Förster Resonance Energy Transfer (FRET) or other distance-dependent quenching mechanisms.[11]
The diagram below illustrates the application of L-2-Cyanophenylalanine as an IR probe to study protein-ligand interactions.
Caption: Using L-2-Cyanophenylalanine as an IR probe for ligand binding.
Handling, Storage, and Safety
-
Storage: L-2-Cyanophenylalanine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperatures are typically between 0 - 8 °C to ensure long-term stability.[2]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Safety: While specific toxicity data for L-2-Cyanophenylalanine is limited, related compounds like p-Cyanophenylalanine are classified as harmful if swallowed, in contact with skin, or if inhaled.[12] It is prudent to handle L-2-Cyanophenylalanine with the same precautions. It may cause skin, eye, and respiratory irritation.
Conclusion
L-2-Cyanophenylalanine is a powerful and versatile unnatural amino acid with significant potential in drug discovery and fundamental scientific research. Its unique combination of a chiral amino acid scaffold and a spectroscopically active, electronically influential nitrile group provides a rich platform for chemical innovation. From constructing novel peptide-based therapeutics to probing the intricate dynamics of protein function, L-2-Cyanophenylalanine offers a distinct set of tools for the modern researcher. This guide has provided the core technical information necessary to understand and effectively utilize this compound in advanced applications.
References
-
Armstrong, F. A., et al. (n.d.). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. NIH. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Cyano-L-phenylalanine. Chem-Impex. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). L-2-Cyanophenylalanine. PubChem Compound Database. Available at: [Link]
-
Getahun, Z., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. Available at: [Link]
-
Basu, G., et al. (2005). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Modifications of L-2-Cyanophenylalanine. Available at: [Link]
-
Ying, H., et al. (2010). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. ScienceDirect. Available at: [Link]
-
CP Lab Safety. (n.d.). L-2-Cyanophenylalanine, min 95%, 1 gram. Available at: [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
ResearchGate. (2010). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Available at: [Link]
-
ResearchGate. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF. Available at: [Link]
-
American Chemical Society. (2023). p-Cyano-L-phenylalanine. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sepax-tech.com.cn [sepax-tech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]
